molecular formula C7H12O2 B13978805 3-Buten-2-ol, 1-(2-propenyloxy)- CAS No. 78735-39-4

3-Buten-2-ol, 1-(2-propenyloxy)-

Cat. No.: B13978805
CAS No.: 78735-39-4
M. Wt: 128.17 g/mol
InChI Key: HAYWTRUNHVDULK-UHFFFAOYSA-N
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Description

3-Buten-2-ol, 1-(2-propenyloxy)- is an organic compound with the molecular formula C7H12O2 It is a type of unsaturated alcohol, characterized by the presence of both a hydroxyl group (-OH) and a double bond (C=C) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-ol, 1-(2-propenyloxy)- can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-buten-1-ol with sodium amide in liquid ammonia. This reaction proceeds through the formation of an intermediate, which is then converted to the desired product . Another method involves the Prins reaction, where formaldehyde and isobutene react in the presence of a solid base catalyst such as CsH2PO4 modified HZSM-5 under supercritical CO2 conditions .

Industrial Production Methods

Industrial production of 3-Buten-2-ol, 1-(2-propenyloxy)- typically involves large-scale chemical processes that optimize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. The choice of solvents, reaction temperatures, and pressures are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-ol, 1-(2-propenyloxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces saturated alcohols.

Scientific Research Applications

3-Buten-2-ol, 1-(2-propenyloxy)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Its derivatives may be explored for potential biological activity and as intermediates in the synthesis of bioactive compounds.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Buten-2-ol, 1-(2-propenyloxy)- exerts its effects involves interactions with various molecular targets. The presence of the hydroxyl group and the double bond allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems .

Comparison with Similar Compounds

Similar Compounds

    3-Buten-2-ol:

    1-Buten-3-ol: Another unsaturated alcohol with a different arrangement of the hydroxyl group and double bond.

    3-Methyl-3-buten-1-ol:

Uniqueness

This structural feature differentiates it from other similar compounds and expands its utility in various chemical processes .

Properties

CAS No.

78735-39-4

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1-prop-2-enoxybut-3-en-2-ol

InChI

InChI=1S/C7H12O2/c1-3-5-9-6-7(8)4-2/h3-4,7-8H,1-2,5-6H2

InChI Key

HAYWTRUNHVDULK-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(C=C)O

Origin of Product

United States

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